4-Fluoro-2-(methylsulfonyl)phenylboronic acid

Description

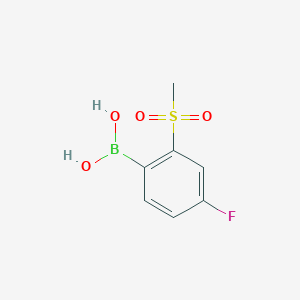

4-Fluoro-2-(methylsulfonyl)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom at the para position and a methylsulfonyl group at the ortho position. The boronic acid functional group (–B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The electron-withdrawing sulfonyl group enhances the electrophilicity of the boron atom, while the fluorine substituent influences electronic and steric properties, making this compound valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

(4-fluoro-2-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVXXYBTIPXTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Reduction | Nitro to amine | Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂), typically in ethanol or another suitable solvent | Efficient reduction of 4-fluoro-2-nitrobenzene to 4-fluoro-2-aminobenzene |

| 2. Sulfonylation | Amine sulfonylation | Methylsulfonyl chloride, base such as triethylamine (Et₃N), solvent like dichloromethane (DCM), low temperature control | Formation of 4-fluoro-2-(methylsulfonyl)aniline intermediate |

| 3. Borylation | Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), base such as potassium carbonate (K₂CO₃), solvent dimethyl sulfoxide (DMSO), heating at ~90°C | Installation of boronic acid group yielding 4-fluoro-2-(methylsulfonyl)phenylboronic acid |

- The borylation step is often performed using bis(pinacolato)diboron as the boron source, with palladium catalysts facilitating the cross-coupling.

- Potassium acetate or potassium carbonate is commonly used as a base to promote the reaction.

- Reaction times typically range from 1 to several hours depending on scale and conditions.

- Purification is achieved by column chromatography or recrystallization to obtain high purity product.

Alternative Synthetic Approach: Halogenated Intermediate Route

An alternative and related method involves starting from 4-bromo-2-fluoro-1-(methylsulfonyl)benzene, which can be synthesized by oxidation of 4-bromo-2-fluorothioanisole with oxone, followed by borylation:

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Oxidation | Thioanisole to sulfone | Oxone (potassium peroxymonosulfate), methanol, stirring 12 hours | Conversion of 4-bromo-2-fluorothioanisole to 4-bromo-2-fluoro-1-methanesulfonylbenzene |

| 2. Borylation | Pd-catalyzed borylation | Pd(dppf)Cl₂·CH₂Cl₂ (palladium catalyst), bis(pinacolato)diboron, potassium acetate, DMSO, 90°C, 1 hour | Formation of 3-fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester intermediate |

| 3. Hydrolysis | Ester to boronic acid | Acidic or basic hydrolysis conditions to convert pinacol ester to free boronic acid | Final product: this compound |

This route is well-documented for closely related compounds and can be adapted for the target compound with optimization.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 4-fluoro-2-nitrobenzene or 4-bromo-2-fluorothioanisole | Commercially available |

| Reduction catalyst | Pd/C | Hydrogenation under mild conditions |

| Sulfonylation reagent | Methylsulfonyl chloride | Requires base (triethylamine) |

| Borylation catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Palladium-catalyzed cross-coupling |

| Boron source | Bis(pinacolato)diboron | Stable boron reagent |

| Base for borylation | Potassium carbonate or acetate | Facilitates transmetalation |

| Solvent for borylation | DMSO, dimethylformamide (DMF) | High boiling point solvents preferred |

| Temperature for borylation | 80–90°C | Optimal for catalyst activity |

| Reaction time | 1–6 hours | Depends on scale and substrate |

| Purification | Silica gel chromatography, recrystallization | To achieve high purity |

Research Findings and Optimization Notes

- The palladium-catalyzed borylation step is critical for yield and purity. Ligand choice (e.g., dppf vs. PPh₃) affects catalyst stability and turnover.

- Bases such as potassium carbonate are preferred for their mildness and efficiency in promoting borylation without side reactions.

- Reaction solvents like DMSO or DMF provide good solubility for reagents and catalysts, enhancing reaction rates.

- Oxidation of thioanisole precursors with oxone is an effective method to introduce methylsulfonyl groups with high selectivity and yield.

- The final boronic acid product is sensitive to moisture and air; thus, storage under inert atmosphere or vacuum is recommended to maintain stability.

Industrial Considerations

- Scale-up of this synthesis involves optimizing catalyst loading and reaction time to reduce cost.

- Continuous flow reactors may be employed for the borylation step to improve reproducibility and safety.

- Purification methods such as crystallization are preferred industrially to avoid chromatographic steps.

- Stability of intermediates and final product under storage conditions is critical for handling and shipping.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylsulfonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Oxidation: The boronic acid group can be oxidized to form a phenol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Fluoro-2-(methylsulfonyl)phenylboronic acid has the molecular formula and a molecular weight of 218.01 g/mol. Its structure includes:

- A phenyl ring substituted with a fluorine atom at the 4-position.

- A methylsulfonyl group at the 2-position.

- A boronic acid moiety , which is crucial for its reactivity and biological interactions.

Chemistry

Building Block in Organic Synthesis:

this compound is predominantly used in organic synthesis as a building block. It participates in the Suzuki-Miyaura coupling reaction, facilitating the formation of biaryl compounds. This reaction is essential for creating complex organic molecules utilized in pharmaceuticals and materials science.

Biology

Biologically Active Molecules:

This compound is employed in synthesizing biologically active molecules, including potential pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific biological pathways .

Enzyme Inhibition:

The compound has been shown to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction leads to enzyme inhibition, which is crucial for developing therapeutic agents targeting protease-related diseases.

Cell Signaling Modulation:

this compound influences cell signaling pathways by modulating kinase activity. By inhibiting specific kinases, it alters the phosphorylation status of target proteins, affecting downstream signaling events and cellular responses.

Medicine

Drug Development:

The compound is investigated for its potential use in drug development, particularly as an enzyme inhibitor and receptor modulator. Its unique structure allows it to bind selectively to various biological targets, making it a valuable candidate for treating diseases such as cancer and other conditions involving protease dysregulation .

Anticancer Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant antiproliferative activity against prostate cancer cell lines (LAPC-4). The introduction of fluorine at the ortho position of the phenolic core has been shown to enhance this activity significantly .

In vitro studies indicated that certain derivatives had lower IC50 values compared to standard drugs like flutamide, suggesting a promising avenue for further research into antiandrogen therapies .

Glucose-Dependent Drug Delivery Systems

Research has explored the use of this compound in developing glucose-dependent insulin delivery systems. By conjugating with chitosan, it was found that insulin release could be modulated based on glucose concentration, showcasing its potential in diabetes management .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Positional Isomerism: Fluorine and Sulfonyl Group Orientation

- 2-Fluoro-4-(methylsulfonyl)phenylboronic acid (CAS 957060-85-4) : This isomer has fluorine at the ortho position and methylsulfonyl at the para position. The steric hindrance from the ortho-fluorine may reduce reactivity in coupling reactions compared to the para-fluoro derivative .

- This isomer is less commonly reported in synthesis protocols, suggesting lower utility in directed coupling reactions .

Key Insight : The para-fluoro configuration in 4-Fluoro-2-(methylsulfonyl)phenylboronic acid optimizes electronic activation of the boron center while minimizing steric interference, enhancing its reactivity .

Comparison with Non-Fluorinated Analogs

4-(Methylsulfonyl)phenylboronic Acid

- Structure : Lacks the fluorine substituent, retaining only the para-methylsulfonyl group.

- For example, in the synthesis of methyl 4,5-dimethoxy-4′-(methylsulfonyl)-[1,1′-biphenyl]-2-carboxylate, yields of 82% were achieved using this analog .

- Solubility : Methylsulfonyl groups improve solubility in polar solvents (e.g., DMF, acetone) but reduce compatibility with hydrocarbons, similar to fluorinated analogs .

Comparison with Sulfur-Containing Boronic Acids

4-(Methylthio)phenylboronic Acid

- Structure : Features a methylthio (–SMe) group instead of methylsulfonyl (–SO₂Me).

- Reactivity : The thioether is less electron-withdrawing than sulfonyl, resulting in lower boron electrophilicity and slower coupling kinetics. This makes it less favorable for reactions requiring high activation .

- Solubility : Thioethers enhance solubility in ethers and ketones compared to sulfonyl-containing derivatives .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

- This compound : The para-fluoro and ortho-sulfonyl groups synergistically activate the boron center, facilitating efficient coupling with aryl halides. Similar compounds like 4-(methanesulfonyl)phenylboronic acid have demonstrated 82% yields in biphenyl synthesis .

- 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid (CAS 179897-94-0) : The bulkier trifluoromethyl group introduces steric hindrance, reducing coupling efficiency compared to methylsulfonyl analogs .

Table 1: Comparison of Reactivity in Cross-Coupling

Solubility and Stability

Solubility Trends

- Phenylboronic Acid : Low solubility in hydrocarbons, moderate in chloroform, high in ethers/ketones .

- Pinacol Esters: Derivatives like 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester exhibit enhanced solubility in organic solvents (e.g., hexanes, ethyl acetate) due to reduced polarity .

- This compound : Predicted to have moderate solubility in polar aprotic solvents (DMF, acetone) but poor solubility in alkanes, similar to other sulfonyl-containing analogs .

Biological Activity

4-Fluoro-2-(methylsulfonyl)phenylboronic acid (CAS No. 1402238-31-6) is a boronic acid derivative that exhibits significant biological activity, particularly in the context of enzyme inhibition, cell signaling, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: CHBFOS, with a molecular weight of 218.01 g/mol. Its structure includes:

- A phenyl ring substituted with a fluorine atom at the 4-position.

- A methylsulfonyl group at the 2-position.

- A boronic acid moiety .

This unique combination of functional groups enhances its reactivity and potential interactions with biological targets.

Enzyme Inhibition

This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction leads to enzyme inhibition, which is crucial for developing therapeutic agents targeting protease-related diseases.

Modulation of Cellular Processes

The compound influences various cellular processes:

- Cell Signaling: It modulates kinase activity, affecting signal transduction pathways and altering phosphorylation states of target proteins.

- Gene Expression: By influencing transcription factors, it can affect downstream gene expression profiles.

Antiproliferative Activity

Research indicates that boronic acids exhibit antiproliferative properties across different cancer cell lines. In vitro studies have shown that derivatives similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that certain phenylboronic acids lead to significant G2/M phase arrest accompanied by caspase activation in ovarian cancer cell lines .

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | A2780 | G2/M arrest | High antiproliferative activity |

| Study 2 | MV-4-11 | Apoptosis | Induction of caspase-3 activity |

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions have been studied. Long-term exposure in vitro has shown sustained effects on enzyme activity and cellular metabolism, indicating potential for prolonged therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, and how is its purity validated?

- Methodological Answer : The synthesis typically involves functionalizing the phenyl ring with fluorine and methylsulfonyl groups prior to boronation. A common approach is:

Sulfonation : Introduce the methylsulfonyl group via electrophilic substitution using methanesulfonyl chloride under controlled acidic conditions.

Fluorination : Use fluorinating agents (e.g., Selectfluor®) or direct halogen exchange.

Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Characterization :

- NMR : ¹⁹F NMR to confirm fluorine position (~-110 ppm for para-fluoro); ¹¹B NMR for boronic acid identification (~30 ppm).

- HPLC/MS : Quantify purity (>95%) and detect side products (e.g., deboronation).

Q. How is this compound utilized in cross-coupling reactions, and what are common challenges?

- Methodological Answer : As a boronic acid, it participates in Suzuki-Miyaura couplings to form biaryl bonds. Key considerations:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Base : K₂CO₃ or CsF to stabilize the boronate intermediate.

- Solvent : THF/H₂O mixtures for solubility .

Challenges : - Hydrolytic Stability : The methylsulfonyl group may reduce boronic acid stability in aqueous conditions. Use anhydrous solvents or additives (e.g., molecular sieves).

- Side Reactions : Protodeboronation under basic conditions; monitor via TLC or in-situ IR .

Advanced Research Questions

Q. How can DFT studies predict the electronic effects of the methylsulfonyl and fluorine substituents on reactivity?

- Methodological Answer : Computational workflows (e.g., Gaussian 09) using B3LYP/6-31G(d) basis sets can:

Optimize Geometry : Analyze bond angles (B–O ~1.36 Å) and charge distribution.

Frontier Orbital Analysis : HOMO-LUMO gaps (~5 eV) correlate with nucleophilicity. Methylsulfonyl groups withdraw electron density, reducing boronic acid reactivity .

Docking Studies : Predict binding with diols (e.g., saccharides) for drug delivery applications .

Validation : Compare computed IR spectra (B–O stretches ~1340 cm⁻¹) with experimental data to confirm accuracy .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations) arise from dynamic equilibria (e.g., boroxine formation). Strategies:

X-ray Crystallography : Definitive structural assignment (e.g., bond lengths and angles).

Variable-Temperature NMR : Identify tautomers or rotamers (e.g., boronic acid ↔ boroxine).

Isotopic Labeling : ¹⁸O-labeled H₂O to track hydrolysis pathways .

Q. What strategies mitigate instability during storage and handling?

- Methodological Answer : Stability Issues :

- Hydrolysis : Store under inert atmosphere (Ar) at -20°C in anhydrous DMSO or DMF.

- Oxidation : Add antioxidants (e.g., BHT) at 0.1% w/w.

Stability Assays : - Accelerated Degradation Studies : Heat at 40°C for 72 hrs; monitor degradation via LC-MS .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.